molecular formula C11H11NO3 B1275644 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid CAS No. 603097-44-5

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Numéro de catalogue: B1275644
Numéro CAS: 603097-44-5
Poids moléculaire: 205.21 g/mol
Clé InChI: ZMNZNDCBLFJOSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CAS 603097-44-5) is a high-purity chemical compound with the molecular formula C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol. This dihydroisoquinoline derivative serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. In scientific research, this compound is primarily valued as a key building block for the synthesis of more complex molecules. Its structure, featuring both a dihydroisoquinoline moiety and an α-ketoacetic acid group, enables diverse chemical transformations including amidation of the carboxylic acid group to generate bioactive analogs, N-alkylation at the dihydroisoquinoline nitrogen, and participation in cyclization reactions to form polycyclic systems. The α-ketoacetic acid group also undergoes specific oxidation under controlled conditions . Researchers are investigating derivatives of this scaffold for their potential antimicrobial properties , with studies showing effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The compound's framework is also being explored in antioxidant and anti-inflammatory applications, where related dihydroisoquinoline compounds have demonstrated modulation of inflammatory pathways through interactions with receptors such as the N-formyl peptide receptor-like 1 (FPRL-1) . Furthermore, the 3,4-dihydroisoquinolinone scaffold has shown significant promise in plant disease management, exhibiting potent antioomycete activity against pathogens like Pythium recalcitrans . In neuroscience, structurally similar 3,4-dihydroisoquinoline compounds have displayed neuroprotective effects and potential antidepressant activity in preclinical models, acting through mechanisms that may involve up-regulation of BDNF and reduction of oxidative stress in neuronal cells . The mechanism of action for derivatives of this compound varies by application but may involve disruption of biological membrane systems in microorganisms , modulation of G protein-coupled receptors (GPCRs) in inflammatory pathways, and reduction of oxidative stress in cellular models. The compound's versatility makes it particularly valuable for generating diverse chemical libraries in drug discovery and agrochemical research. Handling Precautions: This product is classified with the signal word 'Danger' and carries specific hazard statements. Please refer to the Safety Data Sheet for comprehensive handling and safety information. This product is intended for research purposes only and is not recommended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZNDCBLFJOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396855
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603097-44-5
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of 3,3-Dimethyl-3,4-Dihydroisoquinoline Precursor

The precursor for this route, 3,3-dimethyl-3,4-dihydroisoquinoline, is synthesized via a multi-step sequence starting from 2-bromophenylacetic acid:

  • Esterification : Conversion to methyl 2-bromophenylacetate using methanol and sulfuric acid.
  • Grignard Reaction : Treatment with methylmagnesium bromide to yield tertiary alcohol.
  • Nucleophilic Substitution : Reaction with chloroacetonitrile and thiourea to form a tertiary amine intermediate.
  • Cyclization : Tandem cyclization using oxalyl chloride and FeCl₃, followed by pyrolysis in MeOH–H₂SO₄ to yield 3,3-dimethyl-3,4-dihydroisoquinoline (89% yield).

N-Alkylation with Methyl Bromoacetate

The dihydroisoquinoline precursor undergoes N-alkylation with methyl bromoacetate in acetonitrile at 60°C for 6 hours, forming the iminium salt intermediate. This intermediate precipitates as a colorless powder and is used without further purification.

Oxidation to Carboxylic Acid

The iminium salt is oxidized using potassium ferricyanide (K₃[Fe(CN)₆]) in a basic aqueous dioxane system:

  • Conditions : K₃[Fe(CN)₆] (6 equiv), KOH (24 equiv), dioxane/H₂O (1:2), 12 hours at room temperature.
  • Yield : 69% after acidification and extraction.
  • Mechanism : Radical-mediated oxidation via a tetrahydroisoquinolinol intermediate, confirmed by control experiments under nitrogen atmosphere.

Alternative Condensation Approaches

α-Oxothioamide Condensation

A recent Thieme publication describes the synthesis of α-oxoamidines via benzoic acid-catalyzed condensation of amines with N-aryl-α-oxothioamides. Adapting this method:

  • Substrate Preparation : Synthesize N-aryl-α-oxothioamides via sodium hydride-mediated condensation.
  • Reaction : Treat with primary/secondary amines in toluene at 80°C (2–3 hours).
  • Workup : Extract with ethyl acetate and purify via column chromatography.

Comparative Analysis of Methods

Method Key Steps Conditions Yield Limitations Reference
N-Alkylation-Oxidation Alkylation → Oxidation K₃[Fe(CN)₆], KOH, 12 h RT 69% Requires multi-step precursor synthesis
Castagnoli–Cushman Imine formation → Cyclization Toluene reflux, 6 h ~50–80% Not directly validated
α-Oxothioamide Cond. Thioketone + amine → α-oxoamidine Benzoic acid, 80°C, 2–3 h ~60–75% Requires thioketone substrates

Critical Parameters and Optimization

Oxidation Efficiency

  • Base Strength : Higher yields (69%) achieved with KOH versus NaHCO₃ (39%) due to enhanced hydroxide ion concentration.
  • Solvent System : A dioxane/water (1:2) mixture improves solubility of both organic and inorganic components.

Side Reactions

  • Dealkylation : Observed with mCPBA and Dess–Martin periodinane, leading to recovery of the dihydroisoquinoline precursor.
  • Radical Scavengers : Addition of TEMPO suppresses product formation, confirming a radical pathway.

Spectral Data and Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (CDCl₃): δ 8.03 (d, J = 7.7 Hz, 1H), 7.70 (d, J = 8.2 Hz, 1H), 4.30 (s, 2H), 3.11 (s, 2H), 1.36 (s, 6H).
  • IR : Peaks at 1727 cm⁻¹ (C=O stretch) and 1636 cm⁻¹ (amide I band).
  • HRMS : m/z 205.21 [M+H]⁺ matching theoretical molecular weight.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α-ketoacetic acid group undergoes oxidation under controlled conditions. Key findings include:

Radical-Mediated Oxidation

  • Reagents/Conditions : Potassium ferricyanide (K₃[Fe(CN)₆]) in alkaline aqueous solutions (pH 10–12) at room temperature .

  • Mechanism : Hydroxide ions act as oxygen sources, generating a tetrahydroisoquinolinol intermediate (detected via LC/MS and ¹H NMR). A radical pathway is implicated, as evidenced by inhibition in the presence of radical scavengers .

  • Product : 2-(5-Bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (69% yield) .

Reaction Type Conditions Product Yield Reference
Radical oxidationK₃[Fe(CN)₆], KOH, H₂O, 25°CCarboxylic acid derivatives69%

N-Alkylation

The dihydroisoquinoline nitrogen participates in alkylation reactions:

  • Reagents : Alkyl halides (e.g., 4-chloro-1-(4-chlorophenyl)butane-1-one) under microwave irradiation .

  • Conditions : Microwave heating (60–100°C, 60 min) significantly improves yields compared to conventional methods (24–48 h) .

  • Product : N-Alkylated derivatives like 5-chloro-2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole hydrochloride .

Amidation

The carboxylic acid group undergoes amidation to generate bioactive analogs:

  • Reagents : Amines (e.g., 1,4′-bipiperidine) with coupling agents like HATU or EDCl .

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar) .

  • Product : 4-([1,4′-Bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a potent PARP inhibitor (IC₅₀ = 70–156 nM) .

Substitution Type Reagents Conditions Product Application Reference
N-AlkylationAlkyl halides, microwaves60–100°C, 60 minAntimicrobial agents
AmidationAmines, HATU/EDClRT, inert atmospherePARP inhibitors

Cyclization and Functionalization

The dihydroisoquinoline scaffold enables cyclization to form polycyclic systems:

  • Reagents : Homophthalic anhydrides and 1,3,5-triazinanes under modified Castagnoli-Cushman conditions .

  • Mechanism : Acid-catalyzed cyclization followed by oxidation to stabilize the 3,4-dihydroisoquinolin-1-one core .

  • Product : Druglike scaffolds for preclinical development (e.g., PARP1 inhibitors with improved ADME profiles) .

Stability and Degradation

  • Hydrolytic Stability : The α-keto group is susceptible to hydrolysis under strongly acidic or basic conditions, forming quinoline derivatives .

  • Thermal Stability : Decomposes above 192°C, with a boiling point of 395°C at 760 mmHg .

Key Mechanistic Insights

  • Radical Pathways : Oxidation involves hydroxide-derived radicals, validated by scavenger experiments .

  • Microwave Efficiency : N-Alkylation achieves >70% yields in 1 hour vs. 24–48 hours conventionally .

  • Structure-Activity Relationships : Amidation at the acetic acid group enhances PARP1/2 inhibition 10-fold compared to parent compounds .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Applications De Recherche Scientifique

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features but different functional groups.

    2,3-Dihydroquinolin-4(1H)-one: A related compound with a quinoline core structure.

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Activité Biologique

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure containing a fused benzene and pyridine ring. The presence of the oxo group (C=O) and the acetic acid moiety contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The modulation of inflammatory pathways has been a significant focus in studies involving this compound. It has been shown to interact with receptors such as the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in mediating inflammatory responses. Activation of FPRL-1 by related compounds leads to anti-inflammatory effects by promoting the resolution of inflammation, inhibiting neutrophil migration, and enhancing monocyte clearance of apoptotic cells .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of isoquinoline can effectively inhibit bacterial growth, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism appears to involve disruption of bacterial cell membrane integrity.

The biological activities of this compound are mediated through several mechanisms:

  • Receptor Modulation : The compound's ability to modulate G protein-coupled receptors (GPCRs), particularly FPRL-1, suggests a pathway for anti-inflammatory effects.
  • Oxidative Stress Reduction : By acting as an antioxidant, it reduces oxidative damage in cells, potentially preventing cell death and promoting survival.
  • Membrane Disruption : In antimicrobial activity, it disrupts the integrity of bacterial membranes, leading to cell lysis.

Study on Anti-inflammatory Effects

A study published in Molecular Pharmacology examined the effects of isoquinoline derivatives on inflammatory markers in vitro. The results demonstrated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines in activated macrophages .

Study on Antimicrobial Activity

In another research effort documented in Antibiotics, derivatives of this compound were tested against various microbial strains. The findings indicated a minimum inhibitory concentration (MIC) effective against MRSA at concentrations as low as 0.5 µg/mL .

Summary Table of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates FPRL-1 receptor
AntimicrobialInhibits MRSA growth

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid, and what are their typical yields? Methodological Answer: The compound is often synthesized via α-lithiation of phenoxyacetic acid followed by electrophilic substitution with dihydroisoquinoline derivatives, achieving yields of ~60–77% under optimized conditions. Key steps include:

  • Reagents : Lithium hydroxide, triethylamine (TEA).
  • Solvents : Tetrahydrofuran (THF) at 20–25°C.
  • Purification : Silica gel column chromatography (ethyl acetate) .

Advanced Q2: How can reaction conditions be optimized to mitigate low yields in Ugi-type oxidative coupling for this compound? Methodological Answer: Yield improvements (e.g., from 61% to 78%) are achieved by:

  • Catalyst selection : IBX (2-iodoxybenzoic acid) for oxidative coupling.
  • Temperature control : Microwave-assisted synthesis at 90°C reduces side reactions.
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF) enhances intermediate stability .

Structural Characterization

Basic Q3: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify dihydroisoquinoline protons (δ 2.8–3.5 ppm) and the oxoacetic acid carbonyl (δ 170–175 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 446.495 for derivatives) .

Advanced Q4: How can X-ray crystallography resolve ambiguities in stereochemistry for derivatives? Methodological Answer: Crystallographic data (e.g., PDB entry 1VV) reveal:

  • Chiral centers : Absolute configuration confirmed via anomalous dispersion.
  • Hydrogen bonding : Carboxylic acid groups form stable interactions with water molecules, aiding in structure validation .

Computational Modeling

Basic Q5: Which force fields (e.g., OPLS-AA, AMBER) are suitable for molecular dynamics (MD) simulations of this compound in aqueous solutions? Methodological Answer:

  • TIP3P/TIP4P water models : Accurately replicate experimental densities (error < 2%) and oxygen-oxygen radial distribution functions (RDFs).
  • PME (Particle Mesh Ewald) : Efficient for long-range electrostatic interactions in large systems (N·log(N) scaling) .

Advanced Q6: How does docking accuracy (Glide vs. GOLD) impact predictions of this compound’s binding to PRMT5? Methodological Answer:

  • Glide : RMSD < 1 Å for 50% of poses due to torsional flexibility and Monte Carlo refinement.
  • Key interactions : Oxoacetic acid moiety forms hydrogen bonds with Arg316 and Asp347 in PRMT5’s active site .

Data Contradictions and Resolution

Basic Q7: Why do experimental and computational partial structure functions (e.g., OH/HH RDFs) disagree for aqueous solutions? Methodological Answer: Discrepancies arise from:

  • Neutron data corrections : Isotope effects or normalization artifacts.
  • Force field limitations : Neglect of polarization effects in classical MD .

Advanced Q8: How to reconcile conflicting bioactivity data across analogs (e.g., 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl vs. oxoacetic acid derivatives)? Methodological Answer:

  • SAR analysis : Oxoacetic acid’s electronegativity enhances binding to AKR1C3 (ΔΔG = -2.3 kcal/mol vs. sulfonyl).
  • MD free energy calculations : Alchemical transformations quantify thermodynamic differences .

Biological Activity

Basic Q9: What enzymatic assays are used to evaluate this compound’s inhibition of PRMT5? Methodological Answer:

  • Radioactive assays : 3H^3H-SAM incorporation into histone H4 (IC50_{50} ≤ 100 nM).
  • Fluorescence polarization : Competes with FITC-labeled peptide substrates (Kd_d = 12 ± 2 nM) .

Advanced Q10: How does the compound’s conformational flexibility affect its pharmacokinetics (PK)? Methodological Answer:

  • Metabolic stability : Oxoacetic acid undergoes glucuronidation (t1/2_{1/2} = 2.1 h in human hepatocytes).
  • Permeability : LogP = -1.2 limits blood-brain barrier penetration, addressed via prodrug strategies (e.g., ethyl ester prodrugs) .

Comparative Analysis with Analogs

Basic Q11: How does this compound differ structurally from 6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one? Methodological Answer:

  • Functional groups : Oxoacetic acid replaces the methoxy and ketone groups.
  • Bioactivity : Enhanced AKR1C3 inhibition (IC50_{50} = 0.8 µM vs. 5.2 µM for the dimethoxy analog) .

Advanced Q12: What computational tools predict the toxicity of novel dihydroisoquinoline derivatives? Methodological Answer:

  • ADMET Predictor : Identifies hERG inhibition risk (IC50_{50} < 10 µM).
  • DEREK : Flags potential mutagenicity via quinone formation from dihydroisoquinoline oxidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.